molecular formula C17H18N2O2S B2362456 1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-82-1

1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2362456
CAS No.: 886904-82-1
M. Wt: 314.4
InChI Key: CWSYWURWTGOBDS-UHFFFAOYSA-N
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Description

1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process. One common method involves the condensation of o-phenylenediamine with benzaldehyde derivatives in the presence of a strong acid catalyst, followed by sulfonylation with propylsulfonyl chloride. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.

    Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For instance, its anticancer activity is attributed to its ability to interfere with the cell cycle and induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

    1-Benzyl-2-phenyl-benzimidazole: Similar in structure but lacks the sulfonyl group, which imparts different chemical and biological properties.

    2-Methyl-1H-benzo[d]imidazole: A simpler derivative with different reactivity and applications.

    1-Benzylimidazole: Shares the benzyl group but differs in the substitution pattern on the imidazole ring.

Uniqueness: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole stands out due to the presence of the propylsulfonyl group, which enhances its solubility and reactivity. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be tailored for specific therapeutic targets.

Properties

IUPAC Name

1-benzyl-2-propylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-12-22(20,21)17-18-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSYWURWTGOBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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